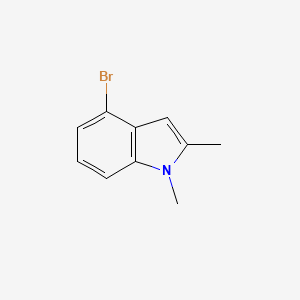

4-溴-1,2-二甲基-1H-吲哚

描述

4-Bromo-1,2-dimethyl-1H-indole is a type of indole derivative . Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have various biologically vital properties . This compound is a potential inhibitor of GSK-3 and is also used as pharmaceutical intermediates .

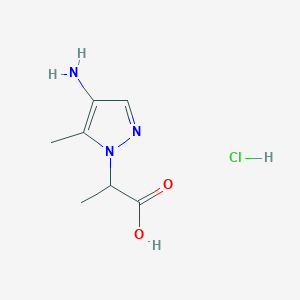

Molecular Structure Analysis

The molecular structure of 4-Bromo-1,2-dimethyl-1H-indole consists of a bromine atom attached to the 4th position of the indole ring, with two methyl groups attached to the 1st and 2nd positions . The molecular weight of this compound is 224.1 .Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromo-1,2-dimethyl-1H-indole are not detailed in the literature, indole derivatives are known to be involved in various chemical reactions. For instance, they can undergo electrophilic substitution readily due to excessive π-electrons delocalization .科学研究应用

1. 晶体结构和热分析

- Barakat等人(2017年)的研究探讨了与4-溴-1,2-二甲基-1H-吲哚相关的化合物的晶体结构。他们分析了其分子间相互作用、Hirshfeld表面和热稳定性,为材料科学和分子设计提供了宝贵的见解(Barakat et al., 2017)。

2. 分子和结构性质

- AaminaNaaz等人(2016年)研究了从4-溴-1,2-二甲基-1H-吲哚衍生的溶剂化合物的分子和结构性质。他们的研究有助于理解分子间相互作用,并在晶体工程中的潜在应用(AaminaNaaz等人,2016年)。

3. 有机合成和应用

- 黄碧荣(2013年)关于合成6-溴-2-溴甲基-5-羟基-1-甲基吲哚-3-羧酸乙酯的研究提出了有机合成的重要方法,这可能对药物研究和开发产生影响(Huang Bi-rong, 2013)。

4. 钯催化吲哚化反应

- Shen等人(2004年)开发了一种钯催化的过程,用于合成2,3-二取代吲哚化合物,在有机化学领域尤其是在复杂分子合成中引起了兴趣(Shen et al., 2004)。

5. 海洋化学空间中的溴

- Ibrahim等人(2017年)强调了溴在4-溴-1,2-二甲基-1H-吲哚中的关键作用,以及在海洋天然产物中的重要性。他们的工作突显了卤素元素在药物发现和开发中的重要性(Ibrahim et al., 2017)。

未来方向

Indole derivatives, including 4-Bromo-1,2-dimethyl-1H-indole, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on the synthesis methods, chemical reactions, and biological activities of this compound.

作用机制

Target of Action

Indole derivatives, in general, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to exhibit a broad spectrum of biological activities .

Action Environment

Such factors can significantly impact the effectiveness of indole derivatives .

属性

IUPAC Name |

4-bromo-1,2-dimethylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c1-7-6-8-9(11)4-3-5-10(8)12(7)2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXIKJOWRXIKMJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-9-fluoro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B1380631.png)

![1-Bromo-4-[(ethanesulfonyl)methyl]benzene](/img/structure/B1380632.png)

![tert-Butyl 6-methyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1380635.png)

![N-[9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-[(E)-dimethylaminomethylideneamino]purin-2-yl]-2-methylpropanamide](/img/structure/B1380636.png)